

(2,5-Dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1349711

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CAS Number: 80258-94-2 Molecular Formula: C₅H₆N₂O₄ Molecular Weight: 158.11 g/mol

This technical guide provides an in-depth overview of **(2,5-Dioxoimidazolidin-1-yl)acetic acid**, also known as N-carboxymethylhydantoin or hydantoin-1-acetic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential applications based on the activities of the broader hydantoin class of compounds.

Chemical and Physical Properties

(2,5-Dioxoimidazolidin-1-yl)acetic acid is a white to off-white powder.^[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(2,5-Dioxoimidazolidin-1-yl)acetic acid	[2]
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[3]
Molecular Weight	158.11 g/mol	[3]
CAS Number	80258-94-2	[3]
Melting Point	190-195 °C	[2]
Physical Form	Powder	[2]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	86.7 Å ²	[3]
pKa (Predicted)	3.75 ± 0.10	[3]
InChI Key	UYBPMPGSEWRTLG-UHFFFAOYSA-N	[2]
Canonical SMILES	C1C(=O)N(C(=O)N1)CC(=O)O	[3]

Synthesis

While a specific, detailed published protocol for the synthesis of **(2,5-Dioxoimidazolidin-1-yl)acetic acid** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on the well-established N-alkylation of the hydantoin ring system. The most direct approach involves the reaction of hydantoin with a haloacetic acid or its salt under basic conditions.

Proposed Experimental Protocol: N-Carboxymethylation of Hydantoin

This proposed protocol is based on general methodologies for the N-alkylation of hydantoins.
[4]

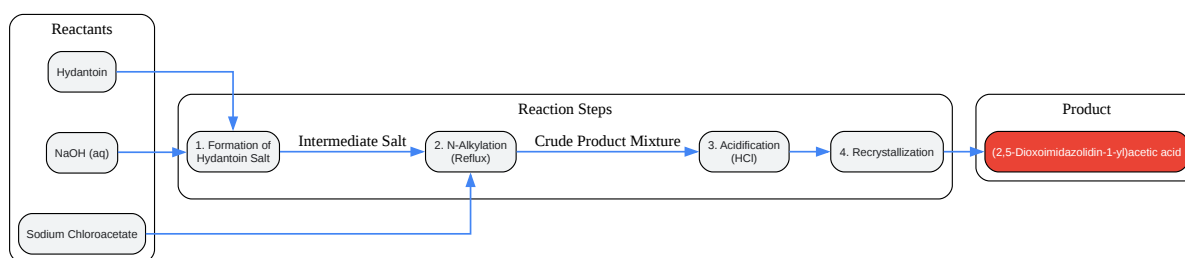
Materials:

- Hydantoin
- Sodium chloroacetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water
- Ethanol

Procedure:

- **Preparation of the Hydantoin Salt:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydantoin (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture at room temperature until the hydantoin is completely dissolved, forming the sodium salt.
- **Alkylation Reaction:** To the solution of the hydantoin salt, add sodium chloroacetate (1.1 equivalents). Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of **(2,5-Dioxoimidazolidin-1-yl)acetic acid** should form.
- **Purification:** Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.
- **Characterization:** Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS) to

confirm its structure.



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Proposed synthesis workflow for **(2,5-Dioxoimidazolidin-1-yl)acetic acid**.

Spectroscopic Data (Predicted and Typical)

Specific, published spectroscopic data for **(2,5-Dioxoimidazolidin-1-yl)acetic acid** is scarce. However, based on the known spectral characteristics of hydantoin derivatives, the following table summarizes the expected key signals.^{[4][5][6]}

Spectroscopy	Expected Chemical Shifts / Peaks
^1H NMR	δ ~10-12 ppm (s, 1H, COOH), δ ~7-9 ppm (s, 1H, N ³ -H), δ ~4.0 ppm (s, 2H, N ¹ -CH ₂), δ ~3.8 ppm (s, 2H, C ⁵ -H ₂)
^{13}C NMR	δ ~170-175 ppm (C=O, carboxylic acid), δ ~165-170 ppm (C ⁴ =O), δ ~155-160 ppm (C ² =O), δ ~45-50 ppm (N ¹ -CH ₂), δ ~40-45 ppm (C ⁵)
FTIR (cm ⁻¹)	~3200 (N-H stretch), ~3000 (O-H stretch, broad), ~1770 and ~1710 (C=O stretches, hydantoin ring), ~1690 (C=O stretch, carboxylic acid)
Mass Spec (EI)	Molecular ion (M ⁺) may be weak or absent. Common fragments would result from the loss of COOH, and cleavage of the hydantoin ring.[1]

Biological Activity and Potential Applications

While there is no specific biological data available for **(2,5-Dioxoimidazolidin-1-yl)acetic acid** itself, the hydantoin scaffold is a well-established privileged structure in medicinal chemistry.[7] Derivatives of hydantoin have demonstrated a wide range of pharmacological activities.

Established Activities of Hydantoin Derivatives:

- Anticonvulsant: Phenytoin is a classic example of a hydantoin-based antiepileptic drug.[7]
- Anticancer: Various substituted hydantoins have shown promise as antiproliferative agents.
- Antimicrobial: Some hydantoin derivatives exhibit antibacterial and antifungal properties.[7]
- Anti-inflammatory and Analgesic: Research has explored the potential of hydantoins in these therapeutic areas.[8]

Given these precedents, **(2,5-Dioxoimidazolidin-1-yl)acetic acid** serves as a valuable chemical intermediate for the synthesis of novel, more complex hydantoin derivatives. The carboxylic acid functional group provides a convenient handle for further chemical

modifications, such as amide bond formation, to create libraries of compounds for biological screening.

General structure-activity relationships for hydantoin derivatives.

Safety Information

(2,5-Dioxoimidazolidin-1-yl)acetic acid is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

(2,5-Dioxoimidazolidin-1-yl)acetic acid is a valuable heterocyclic compound. While specific biological data for this molecule is limited, its structural features, particularly the presence of the hydantoin core and a reactive carboxylic acid moiety, make it a highly useful building block in medicinal chemistry. Its synthesis, based on the N-alkylation of hydantoin, is straightforward. Researchers can utilize this compound as a scaffold to generate novel hydantoin derivatives with the potential for a wide range of therapeutic applications, leveraging the known pharmacological activities of this important class of molecules.

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- To cite this document: BenchChem. [(2,5-Dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349711#2-5-dioxoimidazolidin-1-yl-acetic-acid-cas-80258-94-2]

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